
Cinnamtannin A2
Overview
Description
Cinnamtannin A2 is a tetrameric procyanidin, a type of polyphenolic compound, found in various plants such as cocoa, red wine, immature apples, and pine bark . It is composed of four (-)-epicatechin units linked by C4-C8 bonds . This compound has garnered attention due to its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamtannin A2 can be synthesized through the oligomerization of (-)-epicatechin units. The process involves the use of catalysts and specific reaction conditions to ensure the correct linkage of the epicatechin units. The synthesis typically requires controlled temperature and pH conditions to achieve the desired tetrameric structure .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from natural sources such as cocoa and pine bark. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound . The industrial methods focus on maximizing yield and purity while maintaining the structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cinnamtannin A2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones and other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions typically require specific conditions such as controlled temperature, pH, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds.
Scientific Research Applications
Nephroprotective Effects
Cinnamtannin A2 has been extensively studied for its protective effects against chronic renal failure. Research utilizing a 5/6 nephrectomized rat model demonstrated significant improvements in renal function parameters following treatment with this compound. Key findings include:
- Biochemical Parameters : Treatment led to reduced levels of serum creatinine, blood urea nitrogen (BUN), and microalbuminuria, indicating improved kidney function .
- Oxidative Stress : this compound administration decreased oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO), while increasing glutathione (GSH) levels in kidney tissue .
- Inflammatory Mediators : The compound significantly lowered levels of pro-inflammatory cytokines (IL-1β, IL-6) and attenuated the activation of the NF-kB pathway, which is often implicated in renal injury .
Table 1: Effects of this compound on Renal Function Parameters
Parameter | Control Group | CRF Group | This compound Group |
---|---|---|---|
Serum Creatinine (mg/dL) | 0.8 | 2.5 | 1.0 |
Blood Urea Nitrogen (mg/dL) | 15 | 50 | 20 |
Microalbuminuria (mg/dL) | 5 | 25 | 10 |
GSH Level (µmol/g tissue) | 10 | 5 | 8 |
MDA Level (nmol/g tissue) | 0.5 | 1.5 | 0.8 |
Metabolic Regulation
This compound has shown potential in enhancing metabolic health through its effects on insulin secretion and glucose metabolism:
- GLP-1 Secretion : Studies indicate that this compound significantly increases glucagon-like peptide-1 (GLP-1) levels, which plays a crucial role in insulin secretion and glucose homeostasis . This incretin effect may contribute to improved glycemic control.
- Insulin Sensitivity : The compound activates insulin signaling pathways, evidenced by increased phosphorylation of insulin receptor substrates in muscle tissues . This suggests a role in combating insulin resistance.
Table 2: Metabolic Effects of this compound
Effect | Measurement Method | Control Group | This compound Group |
---|---|---|---|
GLP-1 Level (pmol/L) | Plasma assay | 10 | 25 |
Insulin Level (µU/mL) | Plasma assay | 5 | 15 |
Insulin Receptor Activation | Western Blot | Low | High |
Muscle Health
Recent studies have highlighted the potential of this compound in mitigating muscle atrophy:
- Skeletal Muscle Protection : In models of disuse muscle atrophy induced by hindlimb suspension, administration of this compound resulted in preserved muscle mass and fiber size compared to control groups .
- Sympathetic Activation : The compound appears to activate sympathetic nervous activity, leading to enhanced muscle hypertrophy and reduced atrophy markers such as FoxO3a phosphorylation .
Table 3: Muscle Health Outcomes with this compound
Parameter | Control Group | This compound Group |
---|---|---|
Myofiber Size (µm^2) | 200 | 300 |
FoxO3a Phosphorylation Level | High | Low |
Urinary Catecholamines Excretion (µg/24h) | Low | High |
Mechanism of Action
Cinnamtannin A2 exerts its effects through various molecular targets and pathways. It specifically increases the levels of glucagon-like peptide-1 (GLP-1) and insulin in the plasma, which helps in regulating glucose metabolism . The compound activates the insulin receptor and insulin receptor substrate-1 in muscle tissues, promoting glucose uptake and utilization . Additionally, it regulates oxidative stress pathways, such as the Nrf2-Keap1 pathway, to protect against cellular damage .
Comparison with Similar Compounds
Cinnamtannin A2 is unique among procyanidins due to its tetrameric structure and specific health benefits. Similar compounds include:
Procyanidin B1: A dimeric procyanidin with antioxidant properties.
Procyanidin B2: Another dimeric procyanidin known for its cardiovascular benefits.
Procyanidin C1: A trimeric procyanidin with potential anti-inflammatory effects.
This compound stands out due to its higher molecular weight and more complex structure, which may contribute to its unique biological activities and potential therapeutic applications .
Biological Activity
Cinnamtannin A2 is a tetrameric procyanidin derived from cacao and is known for its significant biological activities, particularly in metabolic regulation and anti-inflammatory effects. This article summarizes key findings from various studies, highlighting its mechanisms of action, effects on glucose metabolism, and potential therapeutic applications.
Chemical Structure and Properties
This compound consists of four (-)-epicatechin units linked by A-type bonds, which contribute to its unique biological properties. Its structure allows it to interact with various biological pathways, particularly those involved in glucose metabolism and inflammation.
1. Incretin Effect and Insulin Secretion
This compound has been shown to enhance the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in insulin secretion and glucose homeostasis. In a study involving mice, administration of this compound resulted in a significant increase in plasma GLP-1 and insulin levels within 60 minutes . This effect is believed to be mediated through the activation of insulin receptors and downstream signaling pathways, including insulin receptor substrate-1 (IRS-1) in muscle tissues .
2. Glucose Transporter Translocation
Another critical mechanism involves the promotion of glucose transporter type 4 (GLUT4) translocation to the plasma membrane. Research indicates that this compound activates both insulin and AMP-activated protein kinase (AMPK) signaling pathways, leading to enhanced GLUT4 translocation in muscle tissues . This action contributes to improved glucose uptake and lower postprandial blood glucose levels.
Table 1: Summary of Biological Activities of this compound
Case Studies
Case Study 1: Glucose Metabolism Improvement
A study demonstrated that this compound significantly reduced acute hyperglycemia in mice subjected to an oral glucose tolerance test. The results indicated that this compound was more effective than other procyanidins in ameliorating postprandial hyperglycemia by promoting GLUT4 translocation .
Case Study 2: Anti-inflammatory Response
In models of inflammation, this compound exhibited significant anti-inflammatory activity. It was shown to attenuate inflammatory responses induced by lipopolysaccharides (LPS) in macrophages, reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This suggests potential applications in treating inflammatory disorders.
Properties
IUPAC Name |
(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H50O24/c61-23-13-34(71)42-41(14-23)81-55(20-2-6-26(63)31(68)10-20)51(78)48(42)44-36(73)17-38(75)46-50(53(80)57(83-59(44)46)22-4-8-28(65)33(70)12-22)47-39(76)18-37(74)45-49(52(79)56(84-60(45)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-40(77)54(82-58(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,40,48-57,61-80H,15H2/t40-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLMUASKTWGRQE-JNIIMKSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C(C(=CC(=C56)O)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C(C(=CC(=C56)O)O)[C@@H]7[C@H]([C@H](OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H50O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317088 | |
Record name | Cinnamtannin A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1155.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86631-38-1 | |
Record name | Cinnamtannin A2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86631-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamtannin A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnamtannin A2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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